5'-IATR vs 6'-IATR Stereospecific Protein Targeting
When applied to skinned muscle fibers, purified 5'-IATR predominantly labels myosin heavy chain SH1 (Cys-707) and differentiates between fiber physiological states by reporting cross-bridge rotation in quantitative agreement with established measurements. In contrast, 6'-IATR reacts preferentially with actin and does not differentiate between fiber states [1]. This stereospecificity means that mixed-isomer 5(6)-IATR produces a composite signal from two different protein targets, compromising the interpretability of fluorescence polarization experiments.
| Evidence Dimension | Protein target specificity in skinned muscle fibers |
|---|---|
| Target Compound Data | 5'-IATR: labels myosin SH1 exclusively; probe immobilized (single class of strongly bound chromophores); emission spectrum unaffected by MgATP; differentiates fiber physiological states |
| Comparator Or Baseline | 6'-IATR: labels actin preferentially; probe moving independently on S1 surface (two or more classes of chromophores); emission spectrum shifts with MgATP; does not differentiate fiber states |
| Quantified Difference | Qualitatively opposite protein targeting: 5'-IATR → myosin SH1 vs 6'-IATR → actin; 6'-IATR-S1 has one covalent and two noncovalent probes per S1 vs 5'-IATR-S1 has one covalent and one noncovalent probe per SH1 |
| Conditions | Skinned rabbit psoas muscle fibers; myosin subfragment 1 (S1); Biochemistry 1992, 31(49), 12431-12440 |
Why This Matters
A researcher using mixed-isomer 5(6)-IATR cannot control which protein (myosin vs actin) is labeled, creating a fundamental confound that single-isomer procurement directly resolves for motor protein biophysics studies.
- [1] Ajtai K, Ilich PJ, Ringler A, Sedarous SS, Toft DJ, Burghardt TP. Stereospecific reaction of muscle fiber proteins with the 5' or 6' isomer of (iodoacetamido)tetramethylrhodamine. Biochemistry. 1992;31(49):12431-12440. doi:10.1021/bi00164a019. View Source
